N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide
Description
N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide is a heterocyclic compound featuring a benzimidazole core fused to a pyrazole ring, with a 4-tert-butylbenzamide substituent.
Properties
Molecular Formula |
C22H23N5O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C22H23N5O/c1-14-13-19(25-20(28)15-9-11-16(12-10-15)22(2,3)4)27(26-14)21-23-17-7-5-6-8-18(17)24-21/h5-13H,1-4H3,(H,23,24)(H,25,28) |
InChI Key |
WMFHOTCXRDCCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes to form the benzimidazole core . The final step involves the coupling of the benzimidazole-pyrazole intermediate with 4-tert-butyl-benzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps may involve advanced chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity . The pyrazole ring may enhance the binding affinity to enzymes, making it a potent inhibitor . The compound’s overall structure allows it to interfere with multiple pathways, leading to its broad-spectrum activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (compound 5d) and dimethylamino (compound 34) substituents demonstrate divergent effects on electronic properties, with nitro groups reducing electron density (favoring electrophilic interactions) and dimethylamino groups increasing solubility .
- Core Heterocycle: Pyrimidinone-containing analogues (e.g., 24, 25) exhibit adenylyl cyclase inhibition, suggesting that the benzimidazole-pyrazole core in the target compound may similarly target enzyme active sites .
Biological Activity
Overview
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily involves its role as an allosteric modulator . It has been shown to interact with various biological targets, influencing pathways such as:
- Glucose Metabolism : The compound acts as an allosteric activator of human glucokinase (GK), which plays a crucial role in regulating glucose levels in the body. By enhancing GK activity, it contributes to significant hypoglycemic effects, making it a candidate for diabetes management.
Anticancer Properties
Research indicates that benzimidazole derivatives exhibit notable anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound significantly reduces the proliferation of cancer cells in a dose-dependent manner.
- Induction of Apoptosis : Mechanistic studies suggest that it promotes apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity. This suggests its potential use in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments (e.g., tert-butyl singlet at ~1.3 ppm, benzimidazole aromatic protons at 7.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak matching calculated mass within 5 ppm) .
- Infrared (IR) Spectroscopy : Key stretches include amide C=O (~1650 cm) and benzimidazole N-H (~3400 cm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .
How can researchers address contradictory data in biological activity assays, such as varying IC50_{50}50 values across studies?
Advanced Research Question
Contradictions may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or buffer pH .
- Compound Stability : Hydrolysis of the amide bond under physiological conditions (validate via stability studies in PBS at 37°C for 24 hours) .
- Purity Verification : Impurities >2% can skew results; re-test batches with LC-MS .
- Statistical Analysis : Use Design of Experiments (DoE) to identify confounding variables (e.g., factorial designs to test concentration, temperature interactions) .
What computational modeling approaches are suitable for predicting the binding affinity of this compound to biological targets like kinases or receptors?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with kinase active sites) .
- Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) assess stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .
- QSAR Models : Train models using datasets of benzimidazole-pyrazole analogs to predict IC values (R >0.7 required for reliability) .
How does the tert-butyl group in the 4-position of the benzamide moiety influence pharmacokinetic properties, and what modifications could enhance bioavailability?
Advanced Research Question
- Impact : The tert-butyl group increases lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility (<10 μg/mL) .
- Modifications :
What are the recommended storage conditions to ensure the stability of this compound during long-term experimental use?
Basic Research Question
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Tests : Monitor via HPLC every 6 months; degradation >5% requires re-purification .
In designing SAR studies, which structural analogs have shown significant variations in activity, and what does this suggest about pharmacophore requirements?
Advanced Research Question
- Key Analogs :
- Pharmacophore Insights : The benzimidazole-pyrazole core is essential for target binding, while the tert-butyl group modulates steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
